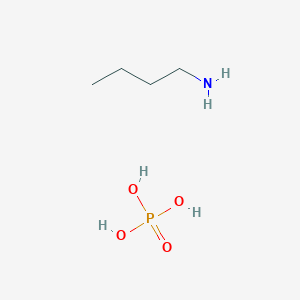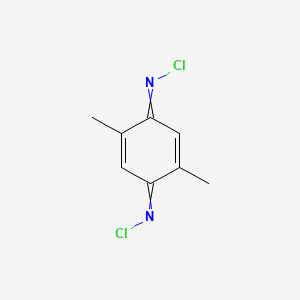![molecular formula C33H44OSn B14255670 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol CAS No. 460984-08-1](/img/structure/B14255670.png)
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol is a complex organotin compound characterized by the presence of a tin atom bonded to three 2-methyl-2-phenylpropyl groups and a prop-2-en-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol typically involves the reaction of tris(2-methyl-2-phenylpropyl)stannane with an appropriate allylic alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous organotin reagents.
化学反应分析
Types of Reactions
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the saturated alcohol.
Substitution: The tin atom can participate in nucleophilic substitution reactions, where one or more of the 2-methyl-2-phenylpropyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学研究应用
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
作用机制
The mechanism by which 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol exerts its effects is primarily through its ability to form stable complexes with various biological molecules. The tin atom can coordinate with different ligands, affecting the activity of enzymes and other proteins. This coordination can disrupt normal cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Tris(2-methyl-2-phenylpropyl)stannane: A precursor to 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol, used in similar applications.
Triphenyltin hydroxide: Another organotin compound with antimicrobial properties.
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Uniqueness
This compound is unique due to its specific combination of a tin atom with three bulky 2-methyl-2-phenylpropyl groups and a reactive prop-2-en-1-ol moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
460984-08-1 |
|---|---|
分子式 |
C33H44OSn |
分子量 |
575.4 g/mol |
IUPAC 名称 |
3-tris(2-methyl-2-phenylpropyl)stannylprop-2-en-1-ol |
InChI |
InChI=1S/3C10H13.C3H5O.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-2-3-4;/h3*4-8H,1H2,2-3H3;1-2,4H,3H2; |
InChI 键 |
FTFZVDXGLZUKIX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)C=CCO)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


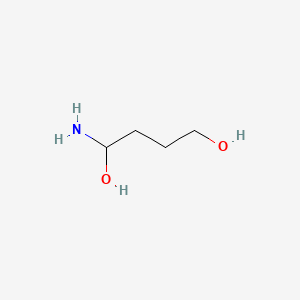

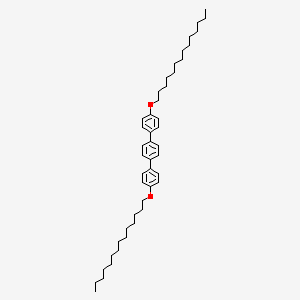
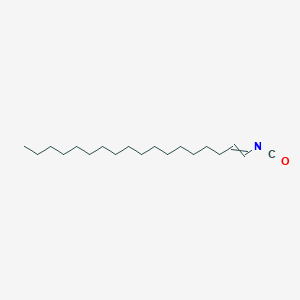
![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
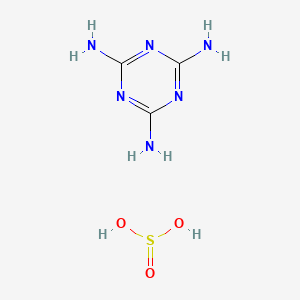
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
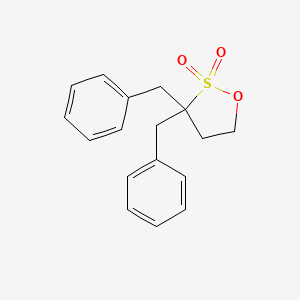

![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
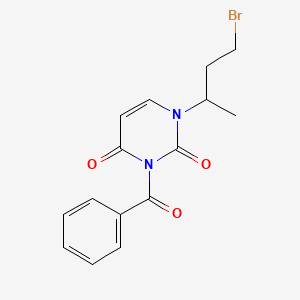
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
